molecular formula C9H11ClN2O B1520154 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1214103-58-8

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B1520154
CAS No.: 1214103-58-8
M. Wt: 198.65 g/mol
InChI Key: OFOGGIBEBGFAGE-UHFFFAOYSA-N
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Description

“3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound with the linear formula C9H11ClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The molecular weight of this compound is 198.65 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2O.ClH/c1-5-3-2-4-6-7 (5)8 (10)9 (12)11-6;/h2-4,11-12H,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Analytical Method Development

A study by Manabe et al. (1988) developed a high-performance liquid chromatography method to detect 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole in human plasma, highlighting the compound's role in analytical chemistry for detecting carcinogenic tryptophan pyrolysis products in biological samples (Manabe & Wada, 1988).

Pharmacokinetics and Drug Metabolism

KAE609 (Cipargamin), a compound structurally related to 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, was studied by Huskey et al. (2016) for its absorption, distribution, metabolism, and excretion, illustrating the significance of such compounds in understanding the pharmacokinetics of new therapeutic agents (Huskey et al., 2016).

Biochemical and Metabolic Studies

In the context of biochemical and metabolic research, compounds similar to this compound have been used as indicators or markers. For example, a study on 3-hydroxyproline in the urine by Szymanovicz et al. (1979) used chromatography techniques to assess metabolic processes and disease states (Szymanovicz et al., 1979).

Monitoring Exposure to Carcinogens

Ushiyama et al. (1991) used related compounds to estimate human exposure to carcinogenic heterocyclic amines, indicating the utility of this compound and its analogs in monitoring and evaluating carcinogenic risks in dietary sources (Ushiyama et al., 1991).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm the product’s identity and/or purity . A Material Safety Data Sheet (MSDS) is available for this compound , which should provide more detailed safety and hazard information.

Properties

IUPAC Name

3-amino-4-methyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-5-3-2-4-6-7(5)8(10)9(12)11-6;/h2-4,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOGGIBEBGFAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)NC2=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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